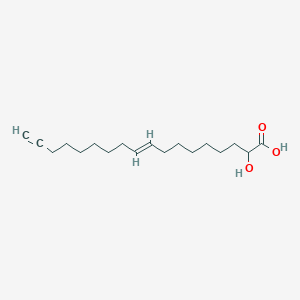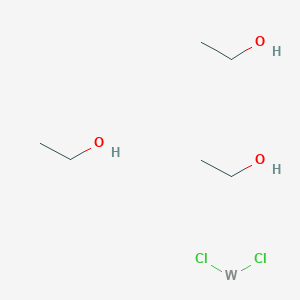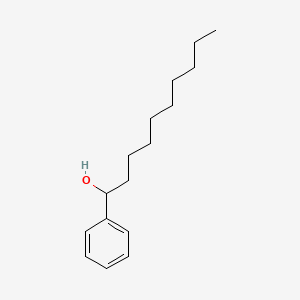
(E)-2-hydroxyoctadec-9-en-17-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque est un dérivé d'acide gras unique caractérisé par son groupe hydroxyle au deuxième carbone, une double liaison au neuvième carbone et une triple liaison au dix-septième carbone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une approche courante est l'utilisation de réactions de fonctionnalisation des alcynes et des alcènes. Le processus peut impliquer :
Hydroboration-Oxydation : Cette étape introduit le groupe hydroxyle au deuxième carbone.
Hydrogénation partielle : Cette étape réduit sélectivement la triple liaison en une double liaison au neuvième carbone.
Addition d'alcyne : Cette étape introduit la triple liaison au dix-septième carbone.
Méthodes de production industrielle
La production industrielle de l'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque peut impliquer des techniques de synthèse organique à grande échelle, y compris l'utilisation de catalyseurs pour améliorer le rendement et la sélectivité. Le processus peut également inclure des étapes de purification telles que la distillation et la cristallisation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Les doubles et triples liaisons peuvent être réduites en liaisons simples.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'hydrocarbures saturés.
Substitution : Formation de divers dérivés substitués.
Applications De Recherche Scientifique
L'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans la signalisation cellulaire et le métabolisme.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut moduler l'activité des enzymes impliquées dans le métabolisme des lipides ou interagir avec les récepteurs cellulaires pour influencer les voies de signalisation. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of (E)-2-hydroxyoctadec-9-en-17-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or interact with cellular receptors to influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
L'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque peut être comparé à d'autres composés similaires, tels que :
Acide 9-oxo-10(E),12(E)-octadecadiénoïque : Connu pour son rôle d'agoniste du PPARα et ses effets sur le métabolisme des lipides.
Acide 9-oxo-10(E),12(Z),15(Z)-octadecatriénoïque : Un autre dérivé d'acide gras avec des activités biologiques distinctes.
L'unicité de l'acide (E)-2-hydroxyoctadec-9-en-17-ynoïque réside dans ses caractéristiques structurelles spécifiques, qui confèrent une réactivité chimique et une activité biologique uniques.
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(E)-2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+ |
Clé InChI |
LQQRDGQTNVSFHM-MDZDMXLPSA-N |
SMILES isomérique |
C#CCCCCCC/C=C/CCCCCCC(C(=O)O)O |
SMILES canonique |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)


![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)

![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

